![molecular formula C9H10BNO3 B571765 (4-Methoxy-1H-indol-2-yl)boronic acid CAS No. 1256355-60-8](/img/structure/B571765.png)
(4-Methoxy-1H-indol-2-yl)boronic acid
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Overview
Description
“(4-Methoxy-1H-indol-2-yl)boronic acid” is a type of organoboron compound. It has a molecular formula of C9H10BNO3 . The compound is part of the boronic acid family, which are known for their use in the Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “(4-Methoxy-1H-indol-2-yl)boronic acid” consists of a boronic acid group attached to the 2-position of an indole ring, which is further substituted with a methoxy group at the 4-position .Chemical Reactions Analysis
Boronic acids, including “(4-Methoxy-1H-indol-2-yl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes, particularly in the synthesis of biologically active compounds .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis .
Synthesis of Alkaloids
It serves as a precursor in the synthesis of alkaloids, such as the isocryptolepine alkaloid, using modified Pictet-Spengler reactions .
Drug Permeation Enhancement
Boronic acids interact with diols to alter the electrostatic or lipophilic properties of drugs, enhancing their permeation of model membranes .
Fluorescent Sensing
They are incorporated into fluorescent sensors for detecting catechol and its amino-derivatives like dopamine, DOPA, and DOPAC .
Reversible Covalent Inhibition
As mild electrophiles, boronic acids are investigated for use as reversible covalent inhibitors in drug design .
Click Chemistry Applications
Boronic acids are utilized in click reactions for synthesizing compounds containing the boronic acid moiety, which has implications in pharmaceutical development .
Each application leverages the unique chemical properties of boronic acids to facilitate advancements in various fields of scientific research.
MilliporeSigma - N-Boc-5-methoxy-2-indolylboronic acid Springer - Molecular recognition with boronic acids BMC Chemistry - Boronic acids for sensing and other applications Science - Rapid approach to complex boronic acids MDPI - Click Reactions and Boronic Acids
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-1H-indol-2-yl boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction, which is a key biochemical pathway for carbon–carbon bond formation . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is a cornerstone in the field of organic synthesis, enabling the construction of complex organic molecules .
Action Environment
The action of 4-Methoxy-1H-indol-2-yl boronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be catalyzed by ethers . Additionally, the stability of the compound can be influenced by storage conditions .
properties
IUPAC Name |
(4-methoxy-1H-indol-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-14-8-4-2-3-7-6(8)5-9(11-7)10(12)13/h2-5,11-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZVMSHMJGFXQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC=C2OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681890 |
Source
|
Record name | (4-Methoxy-1H-indol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-1H-indol-2-yl)boronic acid | |
CAS RN |
1256355-60-8 |
Source
|
Record name | (4-Methoxy-1H-indol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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